

Application Notes and Protocols for Formulating Injectable Cabotegravir Nanosuspensions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cabotegravir

Cat. No.: B8008094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the formulation of **Cabotegravir** nanosuspensions intended for long-acting injections. The methodologies described are based on established scientific literature and are intended to guide researchers in the development of stable and effective nanoformulations.

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor with low aqueous solubility, making it a suitable candidate for formulation as a long-acting injectable nanosuspension.[1][2] Nanosuspensions enhance the dissolution rate and bioavailability of poorly soluble drugs.[3] For **Cabotegravir**, this formulation strategy allows for high drug loading, which is crucial for minimizing injection volumes.[1][2] The slow dissolution of the nanocrystals at the injection site forms a depot, enabling sustained drug release over an extended period, potentially allowing for monthly or less frequent dosing.[2][4][5] This document outlines two primary techniques for producing **Cabotegravir** nanosuspensions: high-pressure homogenization and wet-bead milling.

Key Formulation Components

The successful formulation of a stable **Cabotegravir** nanosuspension relies on the appropriate selection of excipients. These typically include:

- Active Pharmaceutical Ingredient (API): **Cabotegravir** (free acid form)[1]
- Stabilizers/Surfactants: To prevent particle aggregation, non-ionic surfactants and polymers are commonly used. Examples include Poloxamer 407 (P407), Polysorbate 20, and Polyethylene Glycol 3350 (PEG 3350).[1][6][7]
- Tonicity-Modifying Agent: To ensure the formulation is isotonic, an agent like mannitol is often included.[1]
- Vehicle: Water for Injection (WFI) is the standard aqueous vehicle.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various **Cabotegravir** nanosuspension formulations described in the literature.

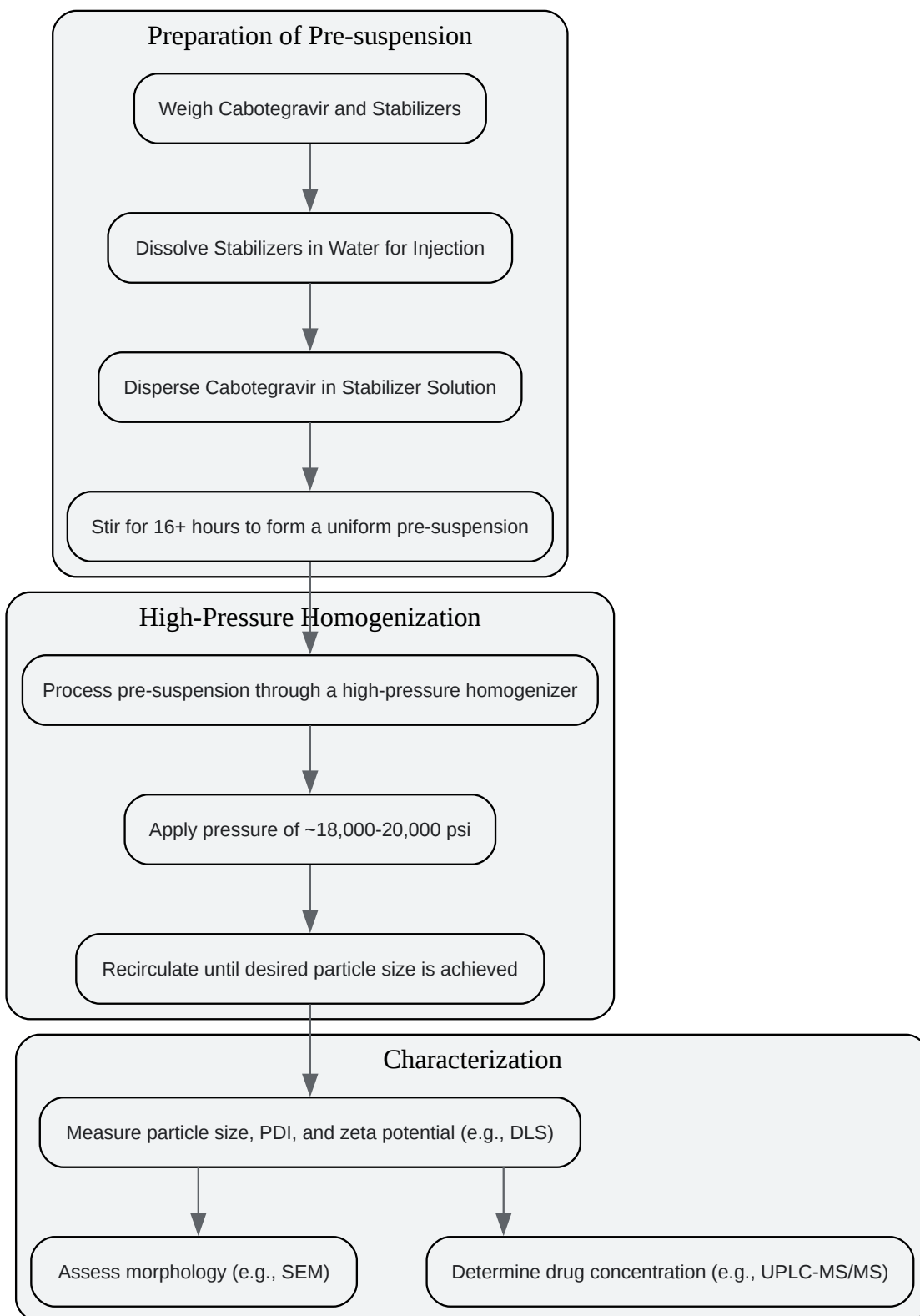
| Formulation Technique | Drug Concentration (% w/v or mg/mL) | Stabilizer(s) & Concentration | Target Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|------------------------------|-------------------------------------|--|---------------------------|----------------------------|---------------------|-----------|
| High-Pressure Homogenization | 1% (w/v) | 0.3% (w/v) P407, 0.2% (w/v) FA-P407 | ~300 | 0.228 | Negative | [7] |
| High-Pressure Homogenization | 2% - 20% (w/v) | 0.2% - 2% (w/v) P407 (10:1 drug to surfactant ratio) | Not specified | Not specified | Not specified | [6] |
| Wet-Bead Milling | 200 mg/mL | Polysorbate 20, PEG 3350 | ~200 | Not specified | Not specified | [1] |

Experimental Protocols

High-Pressure Homogenization Protocol

High-pressure homogenization is a top-down method that reduces the particle size of a drug suspension by forcing it through a narrow gap at high pressure.[\[3\]](#)[\[7\]](#)

Workflow for High-Pressure Homogenization



[Click to download full resolution via product page](#)

Caption: Workflow for **Cabotegravir** nanosuspension formulation via high-pressure homogenization.

Materials and Equipment:

- **Cabotegravir** powder
- Poloxamer 407 (P407)
- Endotoxin-free Water for Injection (WFI)
- Magnetic stirrer and stir bar
- High-pressure homogenizer (e.g., Avestin EmulsiFlex-C3)
- Particle size analyzer (e.g., Malvern Zetasizer)

Protocol Steps:

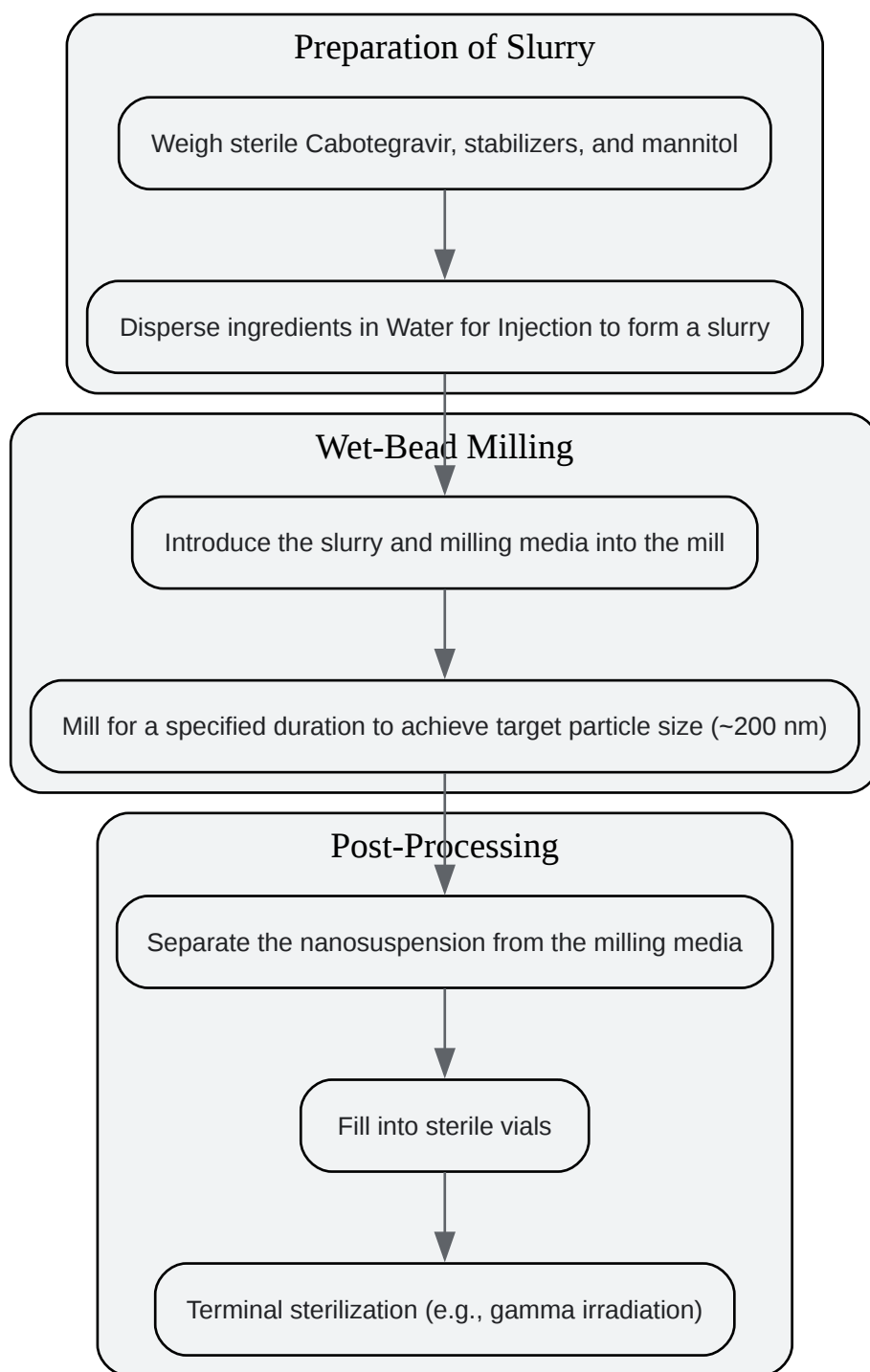
- Preparation of the Stabilizer Solution:
 - Accurately weigh the required amount of Poloxamer 407.
 - In a sterile container, dissolve the Poloxamer 407 in the specified volume of endotoxin-free WFI. For example, to create a 0.3% (w/v) solution, dissolve 0.3 g of P407 in a final volume of 100 mL of WFI.
- Formation of the Pre-suspension:
 - Accurately weigh the **Cabotegravir** powder.
 - While stirring the stabilizer solution, gradually add the **Cabotegravir** powder to form a suspension. For a 1% (w/v) drug concentration, add 1 g of **Cabotegravir** to 100 mL of the stabilizer solution.[7]
 - Continue stirring the suspension on a magnetic stir plate for a minimum of 16 hours at room temperature to ensure complete wetting of the drug particles.[7]

- High-Pressure Homogenization:
 - Set the high-pressure homogenizer to the target pressure, typically around 18,000-20,000 psi.[\[6\]](#)[\[7\]](#)
 - Pass the pre-suspension through the homogenizer.
 - Recirculate the suspension through the homogenizer for multiple cycles until the desired particle size (e.g., ~300 nm) and a narrow polydispersity index (e.g., < 0.25) are achieved.
[\[7\]](#) The number of cycles will depend on the specific equipment and formulation.
- Characterization:
 - Measure the particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension using Dynamic Light Scattering (DLS).
 - Further characterization can include assessing nanoparticle morphology using Scanning Electron Microscopy (SEM) and determining the final drug concentration.[\[6\]](#)[\[8\]](#)

Wet-Bead Milling Protocol

Wet-bead milling is another top-down technique where drug particles are reduced in size by the mechanical attrition of milling media (beads) in a liquid dispersion.

Workflow for Wet-Bead Milling



[Click to download full resolution via product page](#)

Caption: Workflow for **Cabotegravir** nanosuspension formulation via wet-bead milling.

Materials and Equipment:

- Sterile **Cabotegravir** drug substance
- Polysorbate 20
- Polyethylene Glycol 3350 (PEG 3350)
- Mannitol
- Water for Injection (WFI)
- Wet-bead mill
- Milling media (e.g., yttria-stabilized zirconium oxide beads)
- Sterile vials and stoppers
- Gamma irradiator

Protocol Steps:

- Preparation of the Milling Slurry:
 - In a sterile environment, combine sterile **Cabotegravir** drug substance with Polysorbate 20, PEG 3350, mannitol, and Water for Injection.^[1] The exact ratios should be optimized for the desired final concentration (e.g., 200 mg/mL **Cabotegravir**).^[1]
 - Mix the components to form a uniform slurry.
- Wet-Bead Milling Process:
 - Charge the wet-bead mill with the appropriate milling media.
 - Introduce the drug slurry into the milling chamber.
 - Operate the mill under controlled temperature conditions to prevent drug degradation.
 - Continue the milling process until the target average particle size of approximately 200 nm is achieved.^[1] The milling time will vary based on the equipment, bead size, and batch volume.

- Downstream Processing:
 - Once milling is complete, separate the nanosuspension from the milling media.
 - Aseptically fill the nanosuspension into pre-sterilized glass vials.
 - Stopper and seal the vials.
- Sterilization:
 - The sealed vials undergo terminal sterilization, typically using gamma irradiation at a dose of approximately 25 kGy.[1]

Stability and Storage

The stability of the formulated nanosuspensions should be evaluated under different storage conditions (e.g., 4°C, room temperature, and 37°C) for an extended period (e.g., 3 months or longer).[6] Key stability-indicating parameters to monitor include particle size, PDI, zeta potential, and drug content. Any signs of particle aggregation or crystal growth should be carefully monitored.

Conclusion

Both high-pressure homogenization and wet-bead milling are effective techniques for producing injectable **Cabotegravir** nanosuspensions. The choice of method may depend on factors such as the desired particle size, batch scale, and equipment availability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of long-acting antiretroviral drug development. Careful optimization of formulation and process parameters is critical to achieving a stable and effective product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramuscular and subcutaneous drug depot characterization of a long-acting cabotegravir nanoformulation by MALDI IMS | CoLab [colab.ws]
- 6. A Year-Long Extended Release Nanoformulated Cabotegravir Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. unmc.edu [unmc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Formulating Injectable Cabotegravir Nanosuspensions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8008094#techniques-for-formulating-cabotegravir-nanosuspensions-for-injection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

